N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide
Description
N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide is a benzamide derivative featuring a sulfamoyl group at the 5-position of the benzamide core, a fluorine substituent at the 2-position, and two distinct aromatic substituents: a 2,5-dimethylphenyl group and a 2-methoxybenzyl moiety. This compound is structurally characterized by its dual aromatic systems and sulfonamide linkage, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-8-9-16(2)21(12-15)26-23(27)19-13-18(10-11-20(19)24)31(28,29)25-14-17-6-4-5-7-22(17)30-3/h4-13,25H,14H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDVLAFSUWFNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylphenyl, fluoro, and methoxybenzylsulfamoyl groups through various substitution reactions. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Scientific Research Applications
Chemistry
N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
This compound has been investigated as a biochemical probe to explore enzyme interactions and cellular pathways. Its ability to bind to specific molecular targets makes it valuable in understanding biological processes at a molecular level.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases. Its unique chemical properties may allow it to modulate biological pathways effectively, making it a candidate for drug development .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and chemical processes. Its chemical stability and reactivity make it suitable for various applications in material science .
Case Study 1: Enzyme Interaction Studies
Research has shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways. This inhibition has implications for understanding drug metabolism and potential therapeutic interventions.
Case Study 2: Drug Development
In a recent study, this compound was tested for its efficacy against specific cancer cell lines. Results indicated that it exhibited selective cytotoxicity, suggesting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogues from Sulfamoylbenzamide Derivatives ()
Compounds 4h , 4i , 4j , and 4k in share the benzamide-sulfamoyl scaffold but differ in substituents:
- 4h : Cyclopropylsulfamoyl group; 3,4-difluorophenyl substituent.
- 4i : Octahydroindole-sulfamoyl group; lower yield (26%) due to steric hindrance.
- 4j : 2-Phenylpropan-2-ylsulfamoyl group; moderate yield (69%).
- 4k : 1-Phenylethylsulfamoyl group; high yield (75%).
Key Differences :
- The target compound’s 2-methoxybenzylsulfamoyl group introduces a methoxy-substituted aromatic ring, enhancing lipophilicity compared to the cyclopropyl or aliphatic groups in 4h–4k .
Table 1: Physicochemical Comparison
Triazine-Linked Benzamide Derivatives ()
Compounds 51–55 in incorporate a triazine ring linked via sulfamoyl to the benzamide core. For example:
- 51 : 3-Fluorophenyl-triazine substituent; melting point 266–268°C.
- 52 : 4-Trifluoromethylphenyl-triazine; higher melting point (277–279°C).
Key Differences :
- The target compound lacks the triazine heterocycle , which in 51–55 likely enhances hydrogen-bonding interactions with biological targets.
- The 2-methoxybenzyl group in the target may confer better metabolic stability compared to the trifluoromethyl group in 52 , which is prone to oxidative degradation .
Benzamide-Acetamide Hybrids with Sulfonamide Pharmacophores ()
Compounds 8–13 in combine benzamide/acetamide cores with sulfonamide groups and diverse aryl substituents:
- 8 : 4-Methylpyrimidinyl-sulfamoyl; Rf 0.77.
- 13 : 3,4-Dimethylisoxazolyl-sulfamoyl; high melting point (241–248°C).
Key Differences :
- The target compound’s 2-fluoro substitution may increase electron-withdrawing effects compared to the dichlorophenyl groups in 8 or 12 , altering reactivity in enzyme-binding pockets.
- The 2-methoxybenzyl group provides a distinct steric profile compared to the carbamimidoyl group in 11 , which is smaller and more polar .
Biological Activity
N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide is a complex organic compound with diverse potential applications in medicinal chemistry and biological research. Its unique structure, which includes a benzamide core with various substituents, positions it as a candidate for further investigation into its biological activity.
Chemical Structure and Properties
- IUPAC Name : N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
- Molecular Formula : C23H23FN2O4S
- CAS Number : 451499-39-1
The compound features a benzamide backbone substituted with:
- A dimethylphenyl group
- A fluoro group
- A methoxybenzylsulfamoyl moiety
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the benzamide core and the introduction of substituents through various substitution reactions. Common reagents include anhydrous solvents and catalysts to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biological pathways.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- NF-κB Activation : In a study on structure-activity relationships involving substituted sulfamoyl compounds, a related compound demonstrated sustained activation of NF-κB in response to stimuli. This suggests that similar compounds may influence inflammatory pathways, which are critical in various diseases .
- G Protein-Coupled Receptors (GPCRs) : The compound's structural features may allow it to interact with GPCRs, which play vital roles in signal transduction and are implicated in numerous physiological processes. Structure-based design approaches have indicated potential binding affinities that warrant further investigation .
- Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell growth by targeting specific kinases involved in tumor progression. This highlights the potential for this compound to be developed as an antitumor agent .
Case Studies
Q & A
Basic: What multi-step synthetic routes are optimal for preparing N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Sulfonylation : Introducing the sulfamoyl group via reaction of a fluorobenzamide intermediate with 2-methoxybenzylamine and sulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, inert atmosphere) .
- Halogenation : Fluorination at the 2-position using selective electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 60°C .
- Coupling : Amide bond formation between the sulfonamide and 2,5-dimethylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
Optimization : Monitor intermediates via TLC/HPLC. Control exothermic reactions via dropwise addition and inert gas purging. Yields >70% are achievable with strict temperature control (-10°C for sulfonylation; reflux for coupling) .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include:
- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the 2-fluoro substituent .
- HRMS : Exact mass (m/z) should match the theoretical molecular weight (e.g., 442.12 g/mol ± 3 ppm) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, retention time ~12 min) .
Advanced: How can X-ray crystallography (using SHELX) resolve ambiguities in stereochemistry or crystal packing for this compound?
- Data Collection : Use single crystals grown via slow evaporation (e.g., DCM/hexane). Collect diffraction data (Mo-Kα, λ = 0.71073 Å) at 100 K .
- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement. Key parameters:
- Ambiguity Resolution : Compare experimental vs. calculated Patterson maps for disordered regions. Use TWINABS if twinning is detected .
Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should conflicting inhibition data be analyzed?
- Targeted Assays :
- Data Conflict Resolution :
Advanced: How can molecular docking and ADMET predictions guide the prioritization of this compound for further development?
- Docking (AutoDock Vina) :
- ADMET Predictions :
- Prioritization : Compounds with docking scores ≤ -9.0 kcal/mol, logP 2–4, and no CYP liabilities merit in vivo testing .
Advanced: What strategies can address low solubility or stability during formulation for in vivo studies?
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
- Nanoformulation : Use PLGA nanoparticles (≤200 nm) prepared via emulsification-solvent evaporation. Characterize encapsulation efficiency (>85%) via UV-Vis .
- Stability Testing : Monitor degradation in PBS (pH 7.4, 37°C) over 72 h via HPLC. Acceptable loss: <10% .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in tracking this compound’s pharmacokinetics?
- Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution (K¹⁸F/Kryptofix® in DMSO, 100°C) .
- PET Imaging : Administer ¹⁸F-labeled compound (≤5 mCi) in murine models. Quantify uptake in target tissues (SUV ≥ 1.5 indicates specificity) .
- Metabolite Analysis : Use radio-TLC to detect ¹⁸F-labeled byproducts in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
